3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one
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Overview
Description
3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one is a complex organic compound featuring a pyrazol ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-bromophenyl hydrazine with a suitable keto compound, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted pyrazoles or indoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases that involve oxidative stress and inflammation.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
3-(2-Bromophenyl)acrylic acid
cis-3-[2-(3-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
2-bromo-1-(3-bromophenyl)ethanone
Uniqueness: 3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one stands out due to its fused pyrazol-indole structure, which imparts unique chemical and biological properties compared to its analogs.
This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
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Properties
IUPAC Name |
3-[2-(3-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O3/c18-9-4-3-5-10(8-9)21-17(24)14(16(23)20-21)13-11-6-1-2-7-12(11)19-15(13)22/h1-8,24H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUWMHZIYCVVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(NC3=O)C4=CC(=CC=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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